molecular formula C15H16N2O4S2 B2675360 N-methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide CAS No. 941971-71-7

N-methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide

Cat. No. B2675360
M. Wt: 352.42
InChI Key: ZJQGRPWVKWXDRM-UHFFFAOYSA-N
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Description

“N-methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a carboxamide group, a methylsulfonyl group, and an acetamido group. Compounds with these functional groups often show a variety of properties and applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, carboxamide group, methylsulfonyl group, and acetamido group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene ring, carboxamide group, methylsulfonyl group, and acetamido group could all potentially participate in various chemical reactions .

Scientific Research Applications

Industrial Chemistry and Material Science

  • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

  • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
  • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Antibacterial Activity

  • Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy .
  • In one study, researchers synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .
  • These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
  • Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
  • Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .
  • The isopropyl substituted derivative displayed a low MIC of 3.9 μg mL−1 against S. aureus and A. xylosoxidans .

Synthesis of Thiophene Derivatives

  • Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds .
  • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

Organic Semiconductors

  • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • They are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
  • These devices have applications in flexible electronics, wearable devices, and display technologies .

Voltage-Gated Sodium Channel Blocker

  • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • It works by blocking the voltage-gated sodium channels in the neuronal cell membrane, inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthesia .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-methyl-2-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-8-22-15(12)17-13(18)9-10-3-5-11(6-4-10)23(2,20)21/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQGRPWVKWXDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide

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